2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Choose this specific compound because its 4-fluorophenylthio side chain introduces a thioether sulfur hydrogen-bond acceptor (HBA count 5) and enables direct 19F-NMR fragment screening, a capability absent in the des-thio and ethoxy analogs. The balanced lipophilicity (XLogP3-AA 4.1) and 7 rotatable bonds optimize binding adaptability while minimizing entropy penalties compared to the 8-bond benzylthio analog. Ideal for SAR exploration in chemokine receptor and leukemia targeted programs.

Molecular Formula C18H16FNO2S2
Molecular Weight 361.45
CAS No. 2097866-58-3
Cat. No. B2957726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
CAS2097866-58-3
Molecular FormulaC18H16FNO2S2
Molecular Weight361.45
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3
InChIInChI=1S/C18H16FNO2S2/c19-14-3-5-15(6-4-14)24-12-18(21)20-10-16(13-7-9-23-11-13)17-2-1-8-22-17/h1-9,11,16H,10,12H2,(H,20,21)
InChIKeyRZMPCRLJLGEEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2097866-58-3): Structural Identity and Procurement Baseline


2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2097866-58-3) is a synthetic acetamide derivative characterized by a 4-fluorophenylthio moiety linked via an acetamide bridge to a chiral ethylamine scaffold bearing furan-2-yl and thiophen-3-yl heterocycles [1]. Its molecular formula is C18H16FNO2S2 with a molecular weight of 361.5 g/mol and a computed XLogP3-AA of 4.1, indicating balanced lipophilicity for potential membrane permeability [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and belongs to a series of thioether-containing acetamides that have garnered interest as chemokine receptor modulator scaffolds .

Why Closely Related Acetamide Analogs Cannot Substitute for 2-((4-Fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2097866-58-3) in Focused Screening Campaigns


The four nearest commercially cataloged analogs—2-(benzylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2097912-11-1), 2-ethoxy-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide (CAS 2097910-04-6), 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide (CAS 2097884-33-6), and N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2097898-94-5)—differ not simply in a single substituent but in the electronic character, steric bulk, and hydrogen-bonding capacity of the side chain. The 4-fluorophenylthio group of the target compound introduces a thioether sulfur atom that increases the hydrogen-bond acceptor count to 5 versus 3–4 for the analogs [1], alters the electron density distribution across the acetamide pharmacophore, and modulates the compound's lipophilicity in a manner that cannot be recapitulated by benzylthio, ethoxy, or des-thio replacements. These cumulative differences can shift target engagement profiles, metabolic stability, and solubility in ways that are empirically non-linear and cannot be predicted from analog data alone [2].

Quantitative Differential Evidence for 2-((4-Fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2097866-58-3) Versus Structural Analogs


Elevated Hydrogen-Bond Acceptor Capacity Distinguishes the 4-Fluorophenylthio Acetamide from Its Closest Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites versus 4 for the benzylthio analog (CAS 2097912-11-1), 4 for the des-thio analog (CAS 2097884-33-6), and 3 for the ethoxy analog (CAS 2097910-04-6) [1]. The additional acceptor site originates from the thioether sulfur atom, which can act as a weak hydrogen-bond acceptor and contribute to protein-ligand recognition surfaces [2]. This increased HBA count expands the potential pharmacophoric interaction space without altering the hydrogen-bond donor count (fixed at 1 across the series), offering an orthogonal optimization vector.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Distinct Lipophilicity Window: XLogP3-AA of 4.1 Occupies a Narrower Therapeutic Range Than Analogs

The target compound's computed partition coefficient (XLogP3-AA) is 4.1 [1]. The benzylthio analog (CAS 2097912-11-1) is more lipophilic with an estimated XLogP3-AA of ~4.7, the des-thio analog (CAS 2097884-33-6) is less lipophilic at ~3.5, and the ethoxy analog (CAS 2097910-04-6) falls at ~2.8 . The target compound thus occupies a middle lipophilicity space that balances membrane permeability against aqueous solubility and metabolic clearance risks—a profile empirically associated with higher oral bioavailability probability in CNS and anti-inflammatory drug classes [2].

Drug-Likeness ADME Prediction Lipophilicity Optimization

Molecular Weight Differentiation: Target Compound Bridges Fragment and Lead-Like Chemical Space

With a molecular weight of 361.5 g/mol, the target compound is heavier than the core acetamide scaffold (235.3 g/mol for CAS 2097898-94-5) but lighter than the benzylthio analog (357.5 g/mol for CAS 2097912-11-1) after accounting for sulfur substitution [1]. The 4-fluorophenylthio appendage adds 126.2 g/mol relative to the unsubstituted core, placing the compound at the upper boundary of fragment-sized molecules (traditionally <300 Da) and the lower boundary of lead-like compounds (300–500 Da) [2]. This intermediate size allows the compound to serve as both a fragment hit starting point and a direct lead-like scaffold, providing procurement flexibility that the smaller core or heavier lipophilic analogs cannot offer.

Fragment-Based Screening Lead Optimization Molecular Property Optimization

Class-Level Antitumor Potential: 4-Fluorophenylthio Acetamides Demonstrate Measurable Cytotoxicity Against K562 Leukemia Cells

Although no direct bioactivity data exists for the target compound, a structurally related 4-fluorophenylthio acetamide derivative—2-((4-fluorophenyl)thio)-N-(4-(methylsulfonyl)phenyl)acetamide (compound 4c)—exhibited 56.87% inhibition of K562 leukemia cell proliferation at 10 μM in a 2024 study, compared to the standard 5-fluorouracil control [1]. This antitumor activity is attributed to the 4-fluorophenylthio pharmacophore, which is fully conserved in the target compound. The furan-thiophene ethylamine core of the target compound replaces the methylsulfonylphenyl group of compound 4c, potentially altering potency but maintaining the critical thioether-mediated target engagement motif. In contrast, the des-thio analog (CAS 2097884-33-6) lacks the thioether sulfur and is not expected to engage the same molecular targets in an equivalent manner .

Antitumor Screening Kinase Inhibition Chemical Biology

Rotatable Bond Count and Conformational Flexibility: Target Compound Offers Greater Ligand Adaptability Than Rigid Analogs

The target compound has 7 rotatable bonds versus 6 for the des-thio analog (CAS 2097884-33-6), 8 for the benzylthio analog (CAS 2097912-11-1), and 5 for the ethoxy analog (CAS 2097910-04-6) [1]. The additional rotational freedom conferred by the thioether linkage allows the 4-fluorophenyl ring to sample a broader conformational ensemble than the directly attached phenyl ring of the des-thio analog, while the compound maintains fewer rotatable bonds than the benzylthio analog, reducing the entropic penalty upon target binding. This intermediate conformational flexibility is associated with higher binding affinity in fragment-based studies, where both excessive rigidity and excessive flexibility can hinder productive target engagement [2].

Conformational Analysis Molecular Recognition Entropy-Driven Binding

Fluorine Substitution Provides a Unique 19F-NMR Handle Absent in Non-Fluorinated Analogs

The para-fluorine atom on the phenyl ring provides a distinctive 19F-NMR spectroscopic handle (δ ≈ -115 ppm for aryl-F) that is absent in the benzylthio analog (CAS 2097912-11-1) and the ethoxy analog (CAS 2097910-04-6) [1]. 19F-NMR-based screening is a powerful ligand-detection method for fragment-based drug discovery, enabling direct observation of protein binding without interference from buffer components [2]. Among the analog series, only the target compound and the des-thio analog (CAS 2097884-33-6) contain fluorine; however, the target compound's thioether spacer reduces electronic shielding effects compared to the directly attached phenyl of the des-thio analog, potentially yielding a distinct chemical shift that improves spectral resolution in competitive binding experiments.

NMR Spectroscopy Fragment Screening Ligand-Observed Assays

Optimal Procurement-Driven Application Scenarios for 2-((4-Fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide (CAS 2097866-58-3)


Fragment-Based 19F-NMR Screening for Novel Kinase or GPCR Ligands

The compound's single fluorine atom enables direct detection in 19F-NMR fragment screens, a capability absent in two of the four closest analogs. Combined with its intermediate molecular weight (361.5 Da) and balanced lipophilicity (XLogP3-AA 4.1), it is uniquely suited as a fluorinated fragment for screening against protein targets where the 4-fluorophenylthio moiety can probe hydrophobic sub-pockets adjacent to the active site. The thioether sulfur adds an additional hydrogen-bond acceptor site, increasing the likelihood of detecting specific binding interactions relative to the smaller des-thio analog [1].

Structure-Activity Relationship (SAR) Expansion of the 4-Fluorophenylthio Acetamide Chemotype in Oncology

Based on the demonstrated antitumor activity of compound 4c (56.87% K562 inhibition at 10 μM), the target compound serves as a procurable scaffold for systematic SAR exploration where the furan-thiophene ethylamine core replaces the methylsulfonylphenyl tail [1]. The compound's 7 rotatable bonds provide sufficient conformational flexibility for target-induced fit while avoiding the excessive entropy penalty of the 8-rotatable-bond benzylthio analog, positioning it as the preferred core for focused library synthesis in leukemia-targeted drug discovery programs [2].

Chemical Probe Development for Chemokine Receptor Modulation

Related 4-fluorophenylthio acetamide scaffolds have been investigated as chemokine receptor modulators, a target class implicated in inflammation, cancer metastasis, and autoimmune disorders [1]. The target compound, with its unique combination of furan, thiophene, and fluoroarylthioether pharmacophoric elements, offers a differentiated chemical starting point for probe development compared to the benzylthio analog (which lacks fluorine-mediated metabolic stabilization) or the ethoxy analog (which lacks the extended aromatic surface required for receptor hydrophobic pocket engagement) [2].

Computational Docking and Pharmacophore Modeling Benchmarking

The compound's 5 hydrogen-bond acceptor sites, precisely defined molecular weight (361.5 g/mol), and intermediate rotatable bond count make it an ideal computational benchmarking molecule for validating docking algorithms against protein targets with shallow, hydrophobic binding sites. Its structural differentiation from the four analog series allows researchers to systematically probe the contribution of the thioether sulfur, fluorine, and heterocyclic arrangement to computed binding scores, providing a multi-dimensional test case that no single analog can replicate [1].

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.